

Spectroscopic Characterization of N-Methyl-1-(3-nitrophenyl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name:	<i>N-Methyl-1-(3-nitrophenyl)ethanamine</i>
CAS No.:	118949-34-1
Cat. No.:	B2945441

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Introduction

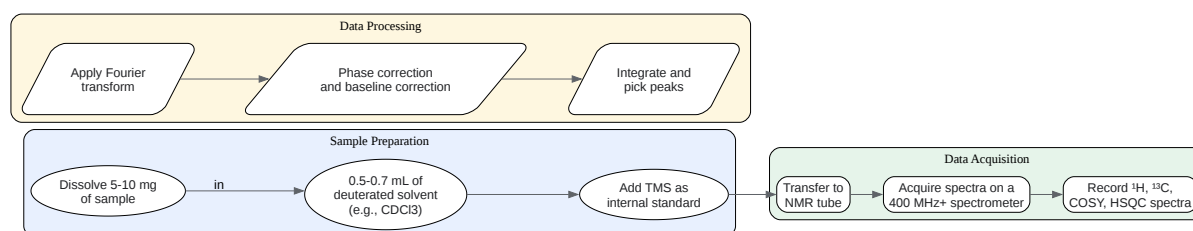
N-Methyl-1-(3-nitrophenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development due to its structural relation to a class of compounds with diverse pharmacological activities.[1] As with any compound intended for advanced research or pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic signature of **N-Methyl-1-(3-nitrophenyl)ethanamine**, leveraging data from structurally similar compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this specific molecule is not readily available in published literature, this guide constructs a scientifically rigorous and predictive profile to aid researchers in its identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra of **N-Methyl-1-(3-nitrophenyl)ethanamine** are based on the analysis of its structural analogues, including N-methyl-1-phenylethanamine and various 3-substituted nitroaromatics.[2][3]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of **N-Methyl-1-(3-nitrophenyl)ethanamine** would be as follows:



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Caption: Standard workflow for NMR sample preparation and data acquisition.

^1H NMR Spectroscopy: Predicted Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methine proton, the N-methyl protons, and the methyl protons of the ethyl group. The electron-withdrawing nature of the nitro group at the meta position will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ^1H NMR Data for **N-Methyl-1-(3-nitrophenyl)ethanamine**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-2'	~8.20	s (singlet) or t (triplet)	$J \approx 2$ Hz	Deshielded by adjacent nitro group and ortho to two carbons.
H-4'	~8.10	ddd (doublet of doublet of doublets)	$J \approx 8, 2, 1$ Hz	Deshielded by nitro group (para) and coupled to H-5' and H-6'.
H-6'	~7.65	d (doublet)	$J \approx 8$ Hz	Ortho to the ethylamine substituent.
H-5'	~7.50	t (triplet)	$J \approx 8$ Hz	Coupled to H-4' and H-6'.
CH-NH	~3.80	q (quartet)	$J \approx 6.7$ Hz	Benzylic proton, coupled to the adjacent methyl group.
NH	~1.5-2.5	br s (broad singlet)	-	Exchangeable proton, chemical shift is concentration-dependent.
N-CH ₃	~2.35	s (singlet)	-	Methyl group attached to nitrogen.
CH-CH ₃	~1.40	d (doublet)	$J \approx 6.7$ Hz	Methyl group coupled to the benzylic proton.

¹³C NMR Spectroscopy: Predicted Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the nitro group (C-3') and the other aromatic carbons will be significantly affected by the substituent effects.

Table 2: Predicted ¹³C NMR Data for **N-Methyl-1-(3-nitrophenyl)ethanamine**

Carbon	Predicted Chemical Shift (δ, ppm)	Rationale
C-1'	~146.0	Quaternary carbon, attached to the ethylamine side chain.
C-3'	~148.5	Quaternary carbon, deshielded due to attachment to the nitro group.
C-2'	~121.0	Aromatic CH, ortho to the nitro group.
C-4'	~123.0	Aromatic CH, para to the nitro group.
C-5'	~129.5	Aromatic CH.
C-6'	~133.0	Aromatic CH, ortho to the ethylamine substituent.
CH-NH	~58.0	Benzylic carbon, attached to nitrogen.
N-CH ₃	~34.0	Methyl carbon attached to nitrogen.
CH-CH ₃	~23.0	Methyl carbon of the ethyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **N-Methyl-1-(3-nitrophenyl)ethanamine** will be characterized by absorptions corresponding to the nitro group, the N-H bond of the secondary amine, C-H bonds, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands

The presence of the nitroaromatic and secondary amine functionalities will give rise to highly characteristic peaks.^{[4][5]}

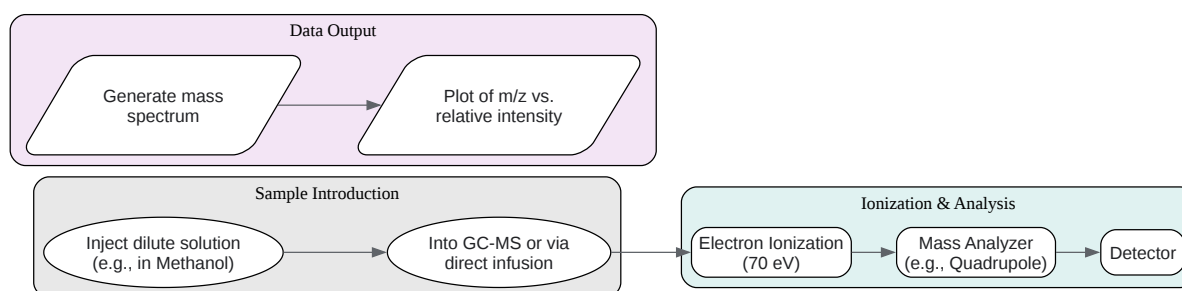
Table 3: Predicted Major IR Absorption Bands for **N-Methyl-1-(3-nitrophenyl)ethanamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3300-3350	Weak to Medium	N-H stretch	Secondary Amine
~3000-3100	Medium	Aromatic C-H stretch	Aromatic Ring
~2850-2970	Medium	Aliphatic C-H stretch	Ethyl and Methyl Groups
~1580-1610	Medium	C=C stretch	Aromatic Ring
~1520-1540	Strong	Asymmetric NO ₂ stretch	Nitro Group
~1340-1360	Strong	Symmetric NO ₂ stretch	Nitro Group
~1100-1250	Medium	C-N stretch	Amine
~690-900	Strong	C-H out-of-plane bending	Substituted Benzene

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.

Experimental Protocol: MS Data Acquisition



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Caption: A typical workflow for obtaining an electron ionization mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of **N-Methyl-1-(3-nitrophenyl)ethanamine** is 180.21 g/mol . The molecular ion peak (M^+) is expected at $m/z = 180$. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom, a characteristic pathway for phenylethylamines.[6]

Table 4: Predicted Key Fragments in the Mass Spectrum of **N-Methyl-1-(3-nitrophenyl)ethanamine**

m/z	Predicted Fragment Ion	Fragmentation Pathway
180	$[\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2]^+$	Molecular Ion (M^+)
165	$[\text{C}_8\text{H}_9\text{N}_2\text{O}_2]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion.
121	$[\text{C}_8\text{H}_9\text{N}]^+$	Loss of the nitro group ($\bullet\text{NO}_2$)
58	$[\text{C}_3\text{H}_8\text{N}]^+$	Alpha-cleavage, forming the $[\text{CH}(\text{CH}_3)=\text{NHCH}_3]^+$ ion. This is expected to be the base peak.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of **N-Methyl-1-(3-nitrophenyl)ethanamine** based on established principles of NMR, IR, and MS, and supported by experimental data from closely related structural analogues. The provided tables of predicted chemical shifts, absorption frequencies, and mass fragments, along with the standardized experimental workflows, offer a comprehensive reference for researchers working on the synthesis, purification, and analysis of this compound. This predictive framework serves as a robust tool for the structural verification and quality control essential in the fields of chemical synthesis and drug discovery.

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